molecular formula C16H21NO4 B1431526 Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate CAS No. 1140972-27-5

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

Cat. No. B1431526
M. Wt: 291.34 g/mol
InChI Key: HHLVBYDRFDRWTE-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is an organic compound that is widely used in the scientific research community. It is a cyclic ester of cyclopentanecarboxylic acid and a Cbz-amino group, and is used in a variety of applications, including peptide synthesis, bioconjugation, and drug delivery. This compound has been studied extensively in recent years, and has proven to be an invaluable tool for many research and laboratory applications.

Mechanism Of Action

The mechanism of action of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is not yet fully understood. However, it is believed that the cyclic ester of cyclopentanecarboxylic acid and a Cbz-amino group is able to form covalent bonds with amino acid residues in proteins and peptides, allowing for the modification of these molecules. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been shown to form a stable complex with a variety of drug molecules, allowing for the efficient delivery of these molecules to their target sites.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate have not yet been fully studied. However, it is believed that this compound is able to modify proteins and peptides, allowing for the modification of their structure and activity. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been shown to form a stable complex with a variety of drug molecules, allowing for the efficient delivery of these molecules to their target sites.

Advantages And Limitations For Lab Experiments

The use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in laboratory experiments provides a number of advantages. This compound is relatively easy to synthesize, and is stable in a wide range of pH and temperature conditions. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is able to form covalent bonds with amino acid residues in proteins and peptides, allowing for the modification of these molecules.
The use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in laboratory experiments also has some limitations. This compound is relatively expensive, and may not be available in all laboratories. Additionally, the mechanism of action of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is not yet fully understood, and further research is needed to fully understand its biochemical and physiological effects.

Future Directions

The future directions for the use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in scientific research and laboratory experiments include: further research into the mechanism of action of this compound; development of new applications for this compound; development of new synthesis methods; development of new drug delivery systems; development of new bioconjugation strategies; and development of new enzyme-catalyzed reactions. Additionally, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential applications.

Scientific Research Applications

Ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is used in a variety of scientific research applications. It has been used as a reagent in peptide synthesis, and has been used to modify proteins and peptides for bioconjugation. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been used as a linker molecule for drug delivery and as a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLVBYDRFDRWTE-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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